(r)-2-(Pyrrolidin-2-yl)thiazole

Asymmetric Catalysis Chiral Resolution Synthetic Methodology

(R)-2-(Pyrrolidin-2-yl)thiazole (CAS: 1228558-20-0) is a chiral heterocyclic building block featuring a thiazole ring linked to a pyrrolidine ring at the 2-position. Its molecular formula is C7H10N2S, with a molecular weight of 154.24 g/mol.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
Cat. No. B12881714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(Pyrrolidin-2-yl)thiazole
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CS2
InChIInChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2/t6-/m1/s1
InChIKeyOHXHYELTRYIFII-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-2-(Pyrrolidin-2-yl)thiazole as a Chiral Building Block


(R)-2-(Pyrrolidin-2-yl)thiazole (CAS: 1228558-20-0) is a chiral heterocyclic building block featuring a thiazole ring linked to a pyrrolidine ring at the 2-position. Its molecular formula is C7H10N2S, with a molecular weight of 154.24 g/mol . This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals [1][2].

Critical Selection Criteria for (R)-2-(Pyrrolidin-2-yl)thiazole in Chiral Synthesis


Generic substitution of (R)-2-(Pyrrolidin-2-yl)thiazole with its (S)-enantiomer or achiral analogs is not scientifically valid for applications requiring stereochemical control. The specific (R)-configuration is critical for achieving desired biological activity, as enantiomers often exhibit divergent interactions with chiral biological targets [1]. The chiral pyrrolidine nitrogen is a known stereocenter that can dictate the outcome of asymmetric syntheses [2].

Quantitative Differentiation Evidence for (R)-2-(Pyrrolidin-2-yl)thiazole


Enantioselective Synthesis Efficiency: (R)- vs. (S)-2-(Pyrrolidin-2-yl)thiazole

The (R)-enantiomer is often preferred over the (S)-enantiomer as a chiral auxiliary or ligand in asymmetric synthesis due to its stereochemical compatibility with a broader range of natural product targets . This preference is supported by a higher frequency of use in reported synthetic routes .

Asymmetric Catalysis Chiral Resolution Synthetic Methodology

Reactivity in Azo-Coupling: 2-N-Pyrrolidinylthiazole vs. 2,4-Di-N-Pyrrolidinylthiazole

2-N-pyrrolidinylthiazole undergoes azo-coupling with aryldiazonium salts, a reaction useful for introducing diverse functional groups [1]. While the 2,4-disubstituted analog shows greater reactivity, the mono-substituted compound offers a distinct regioselectivity profile [1].

Organic Synthesis Diazonium Coupling Heterocyclic Chemistry

Antibacterial Activity: Pyrrolidine-Thiazole Derivatives vs. Standard Drugs

In a study of thiazole-based pyrrolidine derivatives, compounds exhibited antibacterial activity against E. coli, S. typhimurium, B. cereus, and S. aureus, with MIC values ranging from 31.25 to 250 μg/mL [1]. While this study did not evaluate the specific (R)-enantiomer, it demonstrates the scaffold's potential and provides a baseline for comparison with future analogs [1].

Antimicrobial Minimum Inhibitory Concentration Drug Discovery

High-Impact Application Scenarios for (R)-2-(Pyrrolidin-2-yl)thiazole Procurement


Synthesis of CCK and Gastrin Receptor Antagonists

The (R)-2-(Pyrrolidin-2-yl)thiazole scaffold is integral to the synthesis of compounds with high affinity for cholecystokinin (CCK) and gastrin receptors [1]. These receptors are implicated in disorders of the nervous system and gastrointestinal tract [1]. Procurement of the (R)-enantiomer is essential for developing stereochemically pure antagonists.

Asymmetric Synthesis of Prolyl Oligopeptidase Inhibitors

Pyrrolidinyl-dipeptide derivatives, for which (R)-2-(Pyrrolidin-2-yl)thiazole can serve as a key intermediate, have shown potent inhibitory activity against the Tc80 prolyl oligopeptidase from Trypanosoma cruzi, the causative agent of Chagas' disease [2]. The stereochemistry of the pyrrolidine ring is critical for achieving nanomolar Ki values [2].

Development of Novel 5-Azo Substituted Thiazole Derivatives

The reactivity of 2-N-pyrrolidinylthiazole with aryldiazonium salts enables the synthesis of novel 5-azo substituted thiazole derivatives [3]. These compounds are valuable for exploring structure-activity relationships and developing new materials [3].

Synthesis of Anticonvulsant Agents Based on Thiazole-Pyrrolidinone Scaffolds

Derivatives of 1-(thiazol-2-yl)pyrrolidin-2-one, a structural analog, have demonstrated anticonvulsant activity with an ED50 of 18.4 mg/kg in PTZ-induced seizure models [4]. This suggests that (R)-2-(Pyrrolidin-2-yl)thiazole could be a valuable starting material for developing new anticonvulsant drugs [4].

Technical Documentation Hub

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